![molecular formula C14H14FNO3S B5208202 N-[2-(2-fluorophenoxy)ethyl]benzenesulfonamide](/img/structure/B5208202.png)
N-[2-(2-fluorophenoxy)ethyl]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(2-fluorophenoxy)ethyl]benzenesulfonamide, commonly known as Fesoterodine, is a potent antimuscarinic drug that is used to treat overactive bladder syndrome. This drug was first approved by the US Food and Drug Administration (FDA) in 2008 and is currently available in the market under the brand name Toviaz. Overactive bladder syndrome is a common medical condition that affects millions of people worldwide and is characterized by symptoms such as urinary urgency, frequency, and incontinence. Fesoterodine works by blocking the muscarinic receptors in the bladder, which reduces the involuntary contractions of the bladder muscle, thus improving the symptoms of overactive bladder syndrome.
作用机制
Fesoterodine works by blocking the muscarinic receptors in the bladder. The muscarinic receptors are responsible for the contraction of the bladder muscle, which leads to the symptoms of overactive bladder syndrome. By blocking these receptors, Fesoterodine reduces the involuntary contractions of the bladder muscle, thus improving the symptoms of overactive bladder syndrome.
Biochemical and Physiological Effects:
Fesoterodine has several biochemical and physiological effects on the body. It is rapidly absorbed after oral administration and undergoes extensive metabolism in the liver. The primary metabolite of Fesoterodine is 5-hydroxymethyl tolterodine, which is also an active metabolite of Tolterodine, another antimuscarinic drug used to treat overactive bladder syndrome. Fesoterodine has a half-life of around 7-8 hours and is excreted mainly in the urine.
实验室实验的优点和局限性
Fesoterodine has several advantages and limitations when used in laboratory experiments. One of the advantages of Fesoterodine is its high potency and selectivity for the muscarinic receptors in the bladder, which makes it an ideal drug for studying the physiology of the bladder. However, the use of Fesoterodine in laboratory experiments is limited by its high cost and limited availability.
未来方向
There are several future directions for the research on Fesoterodine. One of the directions is to study the long-term safety and efficacy of Fesoterodine in the treatment of overactive bladder syndrome. Another direction is to explore the potential use of Fesoterodine in the treatment of other medical conditions, such as chronic pain and irritable bowel syndrome. Moreover, there is a need to develop more cost-effective methods for the synthesis of Fesoterodine, which could increase its availability for laboratory experiments and clinical use.
合成方法
The synthesis of Fesoterodine involves several steps, starting from the reaction of 2-fluorophenol with ethylene oxide to produce 2-(2-fluorophenoxy)ethanol. The next step involves the reaction of 2-(2-fluorophenoxy)ethanol with benzenesulfonyl chloride in the presence of a base to produce N-[2-(2-fluorophenoxy)ethyl]benzenesulfonamide. The overall yield of the synthesis process is around 60%.
科学研究应用
Fesoterodine has been extensively studied for its efficacy and safety in the treatment of overactive bladder syndrome. Several clinical trials have demonstrated that Fesoterodine is highly effective in reducing the symptoms of overactive bladder syndrome, including urinary urgency, frequency, and incontinence. Moreover, Fesoterodine has been shown to have a favorable safety profile, with a low incidence of adverse effects.
属性
IUPAC Name |
N-[2-(2-fluorophenoxy)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO3S/c15-13-8-4-5-9-14(13)19-11-10-16-20(17,18)12-6-2-1-3-7-12/h1-9,16H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFKIZUEHYRLDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCOC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

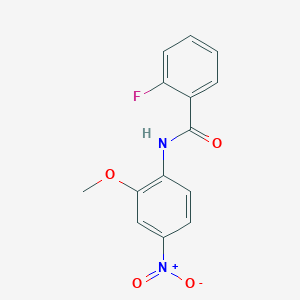
![N-cyclopropyl-N'-[2-(diethylamino)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5208136.png)
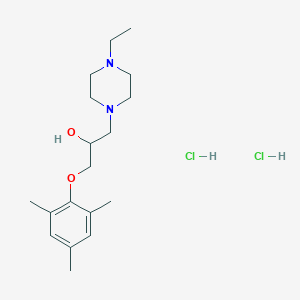
![methyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B5208151.png)
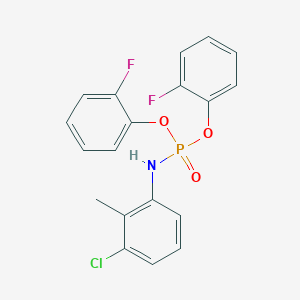
![N-butyl-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5208158.png)
![5-chloro-3-(4-chlorophenyl)-1-methyl-2-[(4-methyl-1-piperazinyl)carbonyl]-1H-indole](/img/structure/B5208163.png)
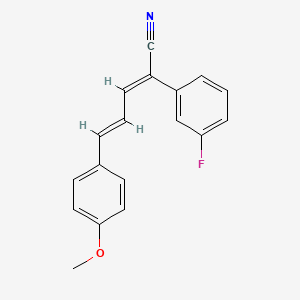
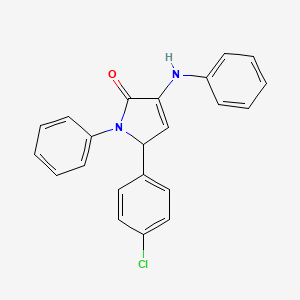
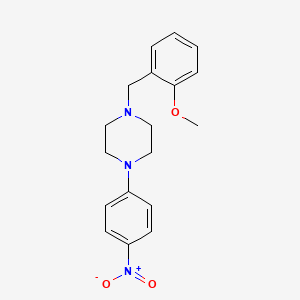
![4-fluoro-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5208184.png)
![11-(3-ethoxy-4-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5208188.png)
![ethyl 2-[(1-adamantylcarbonyl)amino]-5-{[(2-fluorophenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5208209.png)
![N-[2-(2-fluorophenoxy)ethyl]-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5208215.png)